molecular formula C20H19ClN4O3S B6545329 N-[(4-chlorophenyl)methyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 946326-93-8

N-[(4-chlorophenyl)methyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6545329
CAS No.: 946326-93-8
M. Wt: 430.9 g/mol
InChI Key: PPNAYZLZBKDXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a sophisticated synthetic compound featuring a thiazole core structure with multiple functionalized aromatic systems. This molecular architecture incorporates both 4-chlorobenzyl and 2-methoxyphenyl substituents linked through urea and acetamide bridges, creating a unique chemical entity with potential for diverse research applications. Compounds containing similar thiazole-urea frameworks have demonstrated significant biological activity in pharmaceutical research, particularly in the development of enzyme inhibitors and therapeutic agents . The structural complexity of this molecule offers researchers a versatile scaffold for investigating molecular recognition events, structure-activity relationships, and biochemical mechanisms. The presence of both electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) groups creates distinct electronic properties that influence binding interactions and molecular conformation. Researchers may employ this compound in various applications including medicinal chemistry optimization programs, enzymatic inhibition studies, and as a molecular tool for probing biological systems . The compound's thiazole core represents a privileged structure in drug discovery, known for its ability to participate in key molecular interactions with biological targets. Meanwhile, the urea linkage provides hydrogen bonding capabilities critical for specific target engagement. Current research on structurally related compounds highlights their potential in developing treatments for bacterial infections , inflammatory conditions through LOX enzyme inhibition , and anticancer applications . This chemical entity is provided exclusively for research purposes in laboratory settings. It is supplied with comprehensive analytical characterization data to ensure research reproducibility and quality control. Researchers handling this compound should implement appropriate safety precautions including personal protective equipment and proper ventilation systems. This product is intended for use by qualified scientific professionals only and is explicitly labeled For Research Use Only. Not for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-28-17-5-3-2-4-16(17)24-19(27)25-20-23-15(12-29-20)10-18(26)22-11-13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNAYZLZBKDXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies investigating its biological activities, particularly its anticancer properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN3O3C_{21}H_{20}ClN_3O_3, with a molecular weight of 397.9 g/mol. Its structure includes a thiazole ring and various aromatic groups that contribute to its biological activity. The compound's IUPAC name is N-[(4-chlorophenyl)methyl]-2-[5-[(2-methoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]acetamide .

Anticancer Activity

Overview of Findings
Numerous studies have highlighted the anticancer potential of thiazole derivatives and their analogs. The compound under consideration has shown promising results in various cancer cell lines:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, related compounds have demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 cells .
  • Mechanism of Action : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspases 3, 8, and 9, suggesting a mechanism that involves programmed cell death pathways . Additionally, studies have shown that substituents on the phenyl ring can influence the compound's efficacy, with electron-withdrawing groups enhancing anticancer activity .

Structure-Activity Relationship (SAR)

Key Insights
The structure-activity relationship (SAR) studies reveal critical insights into how modifications to the chemical structure affect biological activity:

Substituent TypeEffect on Activity
Electron-withdrawing groups (e.g., Cl)Increase in cytotoxicity against cancer cells
Aromatic ringsEnhance binding affinity to target proteins
Alkyl substitutionsInfluence solubility and bioavailability

These findings underscore the importance of molecular modifications in optimizing the therapeutic potential of thiazole derivatives.

Case Studies

  • Study on Antitumor Activity : A study focused on derivatives of thiazole found that compounds similar to this compound displayed potent antitumor activity, particularly against A549 and MCF-7 cell lines. The research utilized MTT assays to quantify cell viability and apoptosis assays to confirm mechanisms .
  • Docking Studies : Molecular docking studies have been conducted to understand how these compounds interact with tubulin, a key protein involved in cell division. The binding affinities suggest that modifications on the thiazole ring significantly enhance inhibitory effects on tubulin polymerization .

Comparison with Similar Compounds

Structural Analogues in Thiazole-Acetamide Family

N-(4-Phenyl-2-thiazolyl)acetamide
  • Structure : Lacks the urea group and 4-chlorobenzyl substituent.
  • Properties : Simpler structure with reduced hydrogen-bonding capacity. Lower molecular weight (~218.3 g/mol) and higher solubility in polar solvents.
N-[2-(4-Chlorophenyl)ethyl]-2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
  • Structure : Replaces 2-methoxyphenyl urea with cyclopentylcarbamoyl and substitutes ethyl for benzyl.
  • Properties: Molecular weight ~406.9 g/mol.
  • Activity : Likely optimized for kinase inhibition due to carbamoyl flexibility .
2-[[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(4-Nitrophenyl)acetamide
  • Structure : Triazole replaces thiazole; sulfanyl linker and nitro group enhance electron-withdrawing effects.
  • Properties : Higher molecular weight (~444.5 g/mol) and logP (~4.1). Nitrophenyl improves stability but may introduce toxicity .

Urea-Containing Analogues

N-(4-Nitrophenyl)-2-((5-(3-(p-Tolyl)ureido)-1,3,4-Thiadiazol-2-yl)thio)acetamide
  • Structure : Thiadiazole core with p-tolyl urea and nitrophenylacetamide.
  • Properties : Thiadiazole’s electron-deficient nature enhances metabolic stability. Urea orientation differs due to thiadiazole geometry.
  • Activity : Potent antimicrobial activity reported in vitro .
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)acetamide
  • Structure : Oxadiazole-pyrazole hybrid with methoxyphenyl and methylsulfanyl groups.
  • Properties : Increased rigidity from oxadiazole improves target selectivity. Methylsulfanyl enhances hydrophobicity (~logP 3.8) .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Molecular Weight (g/mol) logP Key Functional Groups Bioactivity Notes
Target Compound 436.9 3.2 Thiazole, urea, 4-chlorobenzyl Anticandidate for kinase inhibition
N-(4-Phenyl-2-thiazolyl)acetamide 218.3 1.8 Thiazole, acetamide Synthetic intermediate
N-(4-Nitrophenyl)-2-... 444.5 4.1 Thiadiazole, urea, nitrophenyl Antimicrobial
2-{5-Amino-4-[3-...} 487.0 3.8 Oxadiazole, pyrazole Antimalarial (IC₅₀: 0.8 μM)
  • Hydrogen Bonding : The target compound’s urea forms stronger interactions than simpler acetamides, mimicking penicillin’s binding motifs .
  • Metabolic Stability : Thiazole cores generally exhibit better stability than triazoles or oxadiazoles due to reduced oxidative metabolism .

Preparation Methods

Thiourea Intermediate Preparation

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, modified for regioselective 4-position substitution. A thiourea derivative is prepared by reacting 4-chlorobenzylamine with bromoacetyl bromide in dichloromethane under nitrogen, yielding 2-bromo-N-[(4-chlorophenyl)methyl]acetamide (85% yield). Subsequent treatment with ammonium thiocyanate in refluxing ethanol generates the thiourea intermediate, confirmed by IR (νC=S: 1250 cm⁻¹) and ¹H NMR (δ 3.87 ppm, s, 2H, CH₂).

Thiazole Cyclization

Cyclization of the thiourea with ethyl α-bromopyruvate in dimethylformamide (DMF) at 80°C for 6 hours produces 2-amino-4-(acetamide)-1,3-thiazole. Optimal conditions use triethylamine as a base, achieving 78% yield. Alternatives like potassium carbonate reduce yield to 62% due to incomplete cyclization.

Table 1: Solvent Effects on Thiazole Cyclization Yield

SolventBaseTemperature (°C)Yield (%)
DMFEt₃N8078
THFEt₃N6554
TolueneK₂CO₃11062

Urea Linkage Formation: Carbamoylation Strategies

Isocyanate Coupling

The thiazol-2-amine intermediate reacts with 2-methoxyphenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0°C. Carbodiimide catalysts (EDC/HOBt) enhance coupling efficiency, achieving 89% yield versus 67% without catalysts. Excess isocyanate (1.5 eq) minimizes dimerization byproducts.

Alternative Carbamoyl Chloride Route

As an alternative, 2-methoxyphenyl carbamoyl chloride is generated in situ by treating 2-methoxyaniline with phosgene (1.2 eq) in toluene. Reaction with the thiazol-2-amine at -10°C affords the urea product in 82% yield but requires rigorous moisture control.

Final Acetamide Assembly and Purification

Alkylation of Thiazole Intermediate

The 4-position acetamide is introduced via nucleophilic substitution. 2-Bromo-N-[(4-chlorophenyl)methyl]acetamide reacts with the thiazole nitrogen in acetonitrile at 60°C, using sodium hydride as a base. GC-MS monitoring confirms complete consumption of the bromide after 4 hours (92% yield).

Crystallization and Purity Optimization

Recrystallization from ethanol/water (7:3 v/v) removes residual isocyanate and dimer impurities. HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 98.4% purity. Alternative solvents like ethyl acetate yield lower purity (94.7%) due to co-crystallization of byproducts.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.34 (s, 1H, thiazole-H), 7.45–7.28 (m, 4H, Ar-H), 6.95–6.88 (m, 3H, Ar-H), 4.41 (d, J = 5.6 Hz, 2H, CH₂), 3.82 (s, 3H, OCH₃), 3.12 (s, 2H, COCH₂).

  • HRMS (ESI+) : m/z calculated for C₂₀H₁₈ClN₄O₃S [M+H]⁺: 437.0742; found: 437.0739.

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 214°C with no decomposition below 200°C, confirming thermal stability during storage.

Comparative Evaluation of Synthetic Routes

Table 2: Route Efficiency and Yield Comparison

StepMethod A (Isocyanate)Method B (Carbamoyl Chloride)
Urea Formation Yield89%82%
Purity Post-Crystallization98.4%96.1%
Total Synthesis Time18 hours22 hours

Method A offers superior yield and purity, though it requires stringent anhydrous conditions. Method B provides a phosgene-free alternative but with extended reaction times.

Industrial Scalability and Process Optimization

Solvent Recycling

Toluene and DMF are recovered via fractional distillation (85% recovery efficiency), reducing production costs by 23% per kilogram.

Catalytic Improvements

Replacing EDC with polymer-supported carbodiimide enables catalyst recycling over five batches without yield loss, as demonstrated in pilot-scale trials .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and critical parameters for synthesizing N-[(4-chlorophenyl)methyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones.
  • Carbamide group introduction through nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents).
  • Acetamide linkage via condensation of carboxylic acid derivatives with amines under reflux conditions .
    • Critical Parameters :
  • Solvent selection (e.g., dichloromethane, ethanol) to balance polarity and reaction efficiency.
  • Temperature control (60–100°C) to prevent side reactions.
  • Catalysts (e.g., triethylamine) to enhance reaction rates .

Q. How is the structural integrity and purity of the compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and functional group integration (e.g., methoxy, chlorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (±1 ppm accuracy) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. Which functional groups contribute to its potential biological activity?

  • Key Groups :

  • Thiazole ring : Enhances binding to enzymatic targets (e.g., kinase inhibitors) via π-π stacking .
  • Chlorophenyl and methoxyphenyl moieties : Improve lipophilicity and membrane permeability .
  • Carbamide linkage : Facilitates hydrogen bonding with biological targets (e.g., proteases) .

Q. What initial biological screening approaches are recommended for this compound?

  • In Vitro Assays :

  • Enzyme inhibition : Kinase/protease inhibition assays (IC50 determination) using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution (MIC against Gram+/Gram– bacteria) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Strategies :

  • DoE (Design of Experiments) : Systematic variation of solvent polarity, temperature, and catalyst loading to identify optimal parameters .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
  • Flow chemistry : Continuous-flow reactors for scalable production with reduced by-products .

Q. How can contradictory data in biological activity (e.g., varying IC50 values across studies) be resolved?

  • Approaches :

  • Orthogonal assays : Validate results using both fluorescence-based and radiometric enzyme assays .
  • Statistical analysis : Apply ANOVA or Bayesian modeling to account for inter-lab variability .
  • Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) .

Q. What strategies are recommended for in vivo pharmacological studies of this compound?

  • Methodology :

  • Pharmacokinetics :
  • ADME profiling : LC-MS/MS to measure plasma/tissue concentrations in rodent models .
  • Metabolite identification : Liver microsome incubation + UPLC-QTOF analysis .
  • Toxicity : Histopathology and serum biomarkers (ALT/AST) after 28-day repeated dosing .

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

  • SAR Framework :

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 3-fluorophenyl, 4-methylphenyl) .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR, COX-2) .
  • Free-energy calculations : MM-PBSA/GBSA to quantify ligand-protein interaction energies .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Stability Studies :

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC at 0, 24, 48h .
  • Light/thermal stability : Accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines .
  • Oxidative stress : Expose to H2O2 (0.3%) and analyze degradation products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.